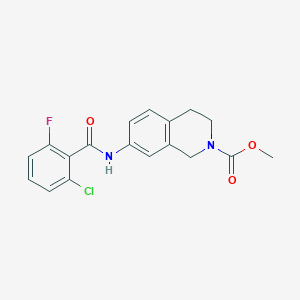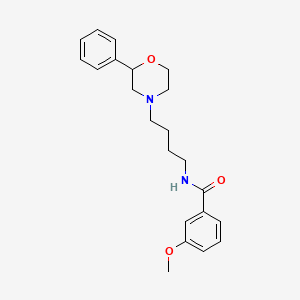
3-methoxy-N-(4-(2-phenylmorpholino)butyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzamides are a significant class of amide compounds . They are widely used in various industries such as pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents . The compound “3-methoxy-N-(4-(2-phenylmorpholino)butyl)benzamide” likely shares these characteristics due to its benzamide backbone.
Synthesis Analysis
Benzamides can be synthesized through direct condensation of benzoic acids and amines under certain conditions . A green, rapid, mild, and highly efficient pathway for the preparation of benzamide derivatives has been reported . The reaction was performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods, including IR, 1H NMR, and 13C NMR . These techniques can provide information about the types of bonds and functional groups present in the molecule.Chemical Reactions Analysis
The chemical reactions of benzamides can vary widely depending on the specific functional groups present in the molecule. For example, benzamides can undergo nucleophilic acyl substitution reactions with organolithium and organomagnesium reagents .科学的研究の応用
Structural Analysis and Physicochemical Properties
Molecular Structural Analysis : A study by Demir et al. (2015) focused on a similar compound, analyzing its molecular structure through X-ray diffraction, IR spectroscopy, and DFT calculations. The research highlighted the importance of understanding the molecular geometry and electronic properties for potential applications in medicinal chemistry (Demir et al., 2015).
Corrosion Inhibition : Mishra et al. (2018) explored the use of N-Phenyl-benzamide derivatives, emphasizing their effectiveness as corrosion inhibitors for mild steel in acidic conditions. This study demonstrated the potential industrial applications of benzamide derivatives in protecting metals from corrosion (Mishra et al., 2018).
Biological Activities and Therapeutic Potential
Antihyperglycemic Agents : Nomura et al. (1999) identified a series of benzamide derivatives as antidiabetic agents through a structure-activity relationship study. One compound, in particular, was highlighted as a potential drug for treating diabetes mellitus, showcasing the therapeutic applications of benzamide derivatives in managing blood sugar levels (Nomura et al., 1999).
Antimicrobial Activities : Priya et al. (2006) synthesized new benzamide derivatives and evaluated their antimicrobial efficacy. Certain compounds showed significant antibacterial and antifungal activities, suggesting their potential as antimicrobial agents (Priya et al., 2006).
Neuroleptic Activity : Iwanami et al. (1981) designed and synthesized benzamides as potential neuroleptics, evaluating their inhibitory effects on stereotyped behavior in rats. This research provided insight into the neuropharmacological applications of benzamide derivatives, particularly in treating psychosis (Iwanami et al., 1981).
Anti-inflammatory and Analgesic Properties : Okunrobo et al. (2006) studied the anti-inflammatory and analgesic properties of benzamide derivatives, demonstrating the pharmaceutical applications of these compounds in managing pain and inflammation (Okunrobo et al., 2006).
将来の方向性
The future directions for research on a compound like “3-methoxy-N-(4-(2-phenylmorpholino)butyl)benzamide” could include further exploration of its synthesis, properties, and potential applications. This could involve developing more efficient synthesis methods, studying its reactivity with other compounds, and exploring potential uses in various industries .
特性
IUPAC Name |
3-methoxy-N-[4-(2-phenylmorpholin-4-yl)butyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c1-26-20-11-7-10-19(16-20)22(25)23-12-5-6-13-24-14-15-27-21(17-24)18-8-3-2-4-9-18/h2-4,7-11,16,21H,5-6,12-15,17H2,1H3,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFVSHUBHANYYGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCCCN2CCOC(C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-(4-(2-phenylmorpholino)butyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-(dimethylamino)propyl)-1-ethyl-N-(6-fluorobenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2394064.png)

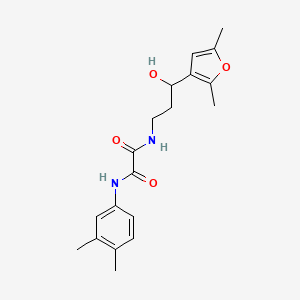
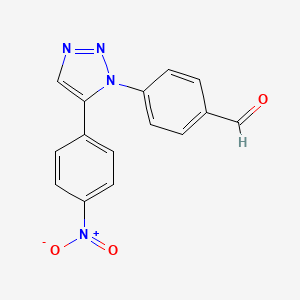
![N-(4-acetylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2394071.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea](/img/structure/B2394073.png)
![4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-[3-(methylthio)phenyl]phthalazin-1(2H)-one](/img/structure/B2394075.png)
![(E)-N-benzylidene-8-methyl-2-phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine](/img/structure/B2394076.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2394077.png)
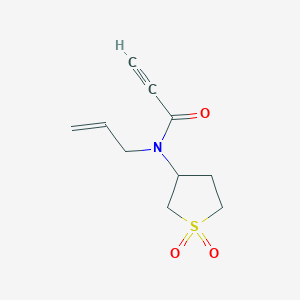
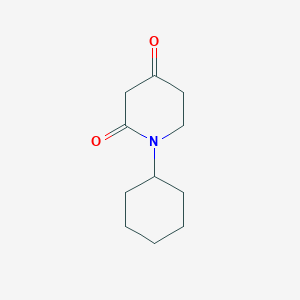
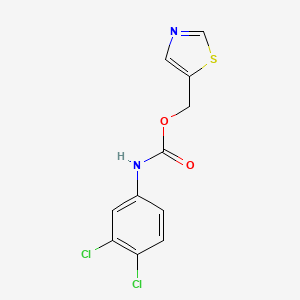
![N-[cyano(2,3-dichlorophenyl)methyl]-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide](/img/structure/B2394083.png)
